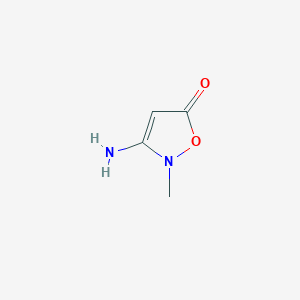
3-Pyridinol, 6-(2-methoxyethoxy)-
Übersicht
Beschreibung
3-Pyridinol, 6-(2-methoxyethoxy)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as PMEO, is a derivative of pyridine and has been found to exhibit interesting biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity in Organic Chemistry
- A study reports the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols with notable antioxidant properties, suggesting potential applications in organic synthesis and pharmaceutical research (Wijtmans et al., 2004).
Structural Analysis and Molecular Interactions
- Research on 7-{3-Ethoxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl}-5,6,8,9-tetrahydrodibenzo[c,h]acridine revealed insights into molecular structure and interactions, which could be valuable for chemical synthesis and material science (Zhang et al., 2019).
Chemical Reactivity and Stability
- Another study focused on the enhanced dienophilicity of 4-methoxy, 4-aryloxy, and 4-thiophenoxy analogues of 2,3-pyridyne, offering insights into the reactivity of substituted pyridines, which is crucial for developing new chemical reactions and compounds (Connon & Hegarty, 2004).
Novel Synthesis Approaches
- A study on the synthesis of 5-substituted 6-(alkylthio)-2-methoxy-2,3-dihydropyridines presents a new approach to the pyridine ring, highlighting innovative methods in organic synthesis (Nedolya et al., 2002).
Electrophilic Substitution Reactions
- Research on the kinetics and mechanism of electrophilic substitution of heteroaromatic compounds like 3-hydroxypyridine provides valuable insights for developing new chemical synthesis processes (Katritzky et al., 1970).
Luminescence Studies
- A study on the luminescence of Pyridinols and related molecules, like 2-pyridinol, contributes to the understanding of the excited states of these compounds, which can be applied in the development of new materials and sensors (Kimura & Nagai, 1976).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as 3,5,6-trichloro-2-pyridinol (tcp), a metabolite of the insecticide chlorpyrifos, have been studied . TCP has been shown to have cytotoxic and estrogenic activity, suggesting that it may interact with cellular components and endocrine receptors .
Mode of Action
Related compounds like tcp have been shown to inhibit acetylcholinesterase activity . This inhibition leads to an excess of acetylcholine in the synapse, resulting in hyperactivity, muscle spasms, and potentially paralysis, respiratory failure, and death .
Biochemical Pathways
Studies on tcp, a similar compound, suggest that it may be involved in the degradation of this compound . Microbially-mediated mineralization is the primary degradative pathway and the important biological process of detoxification .
Result of Action
Similar compounds like tcp have been shown to have cytotoxic and estrogenic activity, suggesting that they may cause cell damage and disrupt endocrine function .
Action Environment
For instance, TCP, a similar compound, is listed as a mobile and persistent organic pollutant by the US Environmental Protection Agency (EPA) due to its high solubility in water and long half-life .
Eigenschaften
IUPAC Name |
6-(2-methoxyethoxy)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-4-5-12-8-3-2-7(10)6-9-8/h2-3,6,10H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLCCPKSKZPGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304828 | |
| Record name | 6-(2-Methoxyethoxy)-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
364758-56-5 | |
| Record name | 6-(2-Methoxyethoxy)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364758-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Methoxyethoxy)-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B3051771.png)









![2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline](/img/structure/B3051787.png)
![5H-[1,2,4]Triazino[5,6-b]indol-3-amine](/img/structure/B3051790.png)